molecular formula C18H15F3N4O2 B11004453 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11004453
M. Wt: 376.3 g/mol
InChI Key: QSPJGQTZGDQKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while nucleophilic substitution can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a triazole ring and a trifluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H15F3N4O2/c1-27-12-4-2-10(3-5-12)6-16-22-18(25-24-16)23-17(26)8-11-7-14(20)15(21)9-13(11)19/h2-5,7,9H,6,8H2,1H3,(H2,22,23,24,25,26)

InChI Key

QSPJGQTZGDQKOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.